molecular formula C18H18ClN3O3 B337173 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

Katalognummer: B337173
Molekulargewicht: 359.8 g/mol
InChI-Schlüssel: ZNTGMLBXAKPZMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a 2-methyl-3-nitrophenyl group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C18H18ClN3O3

Molekulargewicht

359.8 g/mol

IUPAC-Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c1-13-16(6-3-7-17(13)22(24)25)18(23)21-10-8-20(9-11-21)15-5-2-4-14(19)12-15/h2-7,12H,8-11H2,1H3

InChI-Schlüssel

ZNTGMLBXAKPZMO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylpiperazine with 2-methyl-3-nitrobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Various nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes, which can provide insights into its biological activity.

Medicine

In medicine, 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE: shares similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE lies in its specific substitution pattern and the presence of both a nitro group and a chloro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.